
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound features a tert-butyl group, a hydroxypyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protection: The piperazine is protected using a tert-butyl group to form tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: The protected piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form tert-butyl 4-(2-nitro-5-pyridinyl)piperazine-1-carboxylate.
Reduction: The nitro group is reduced to a hydroxyl group using catalytic hydrogenation, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch processing and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine or hydroxyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its biological activities, such as antimicrobial, antifungal, and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the function of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the hydroxypyridine moiety at the 3-position, which can influence its reactivity and binding properties.
- The other similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological activities .
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12-11(18)5-4-6-15-12/h4-6,18H,7-10H2,1-3H3 |
InChI-Schlüssel |
WSBLNUIHECVGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


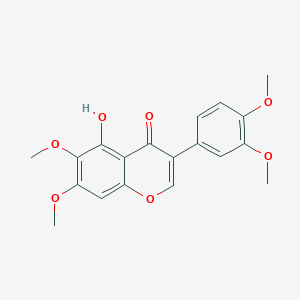
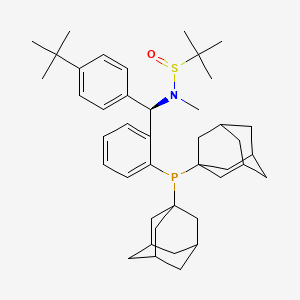
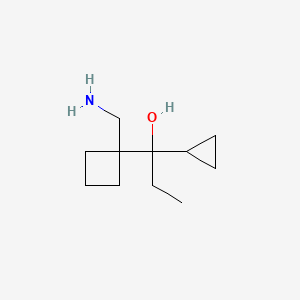

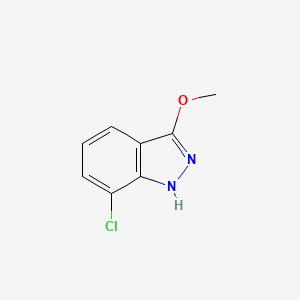
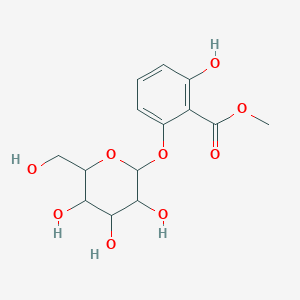
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
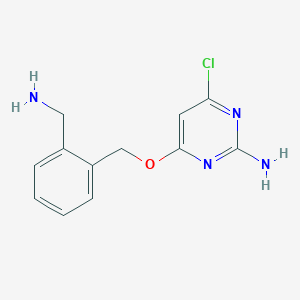
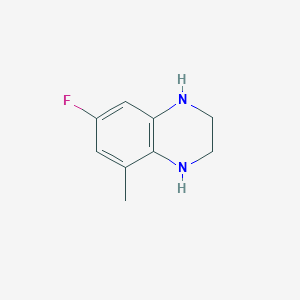
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

